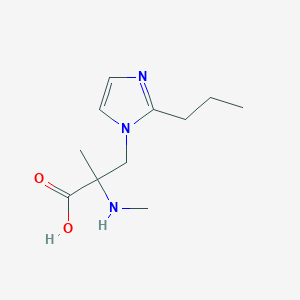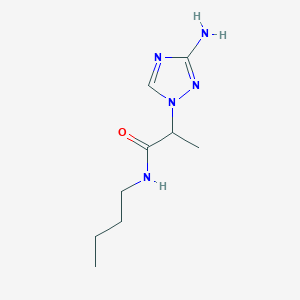
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group attached to the triazole ring and a butylpropanamide moiety. The 1,2,4-triazole ring is a five-membered heterocyclic ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide can be achieved through multiple synthetic routes. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride to form N-guanidinosuccinimide. This intermediate is then reacted with butylamine under microwave irradiation to yield the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation can be scaled up for industrial applications, and the reaction conditions can be optimized to improve yield and purity. The choice of solvents and reagents, as well as the control of reaction parameters such as temperature and pressure, are critical factors in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. The amino group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,2,4-triazole: A closely related compound with similar chemical properties but lacking the butylpropanamide moiety.
1,2,4-Triazole: The parent compound of the triazole family, which serves as a core structure for many derivatives.
4-[(4-Hydroxy-3-methoxybenzylidene)amino]-5-(2-nitrophenyl)-2H-1,2,4-triazol-3-ones: Compounds with potent antibacterial activity.
Uniqueness
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-butylpropanamide is unique due to the presence of the butylpropanamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H17N5O |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-butylpropanamide |
InChI |
InChI=1S/C9H17N5O/c1-3-4-5-11-8(15)7(2)14-6-12-9(10)13-14/h6-7H,3-5H2,1-2H3,(H2,10,13)(H,11,15) |
InChI-Schlüssel |
SMDIRTNWJJFDAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C(C)N1C=NC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
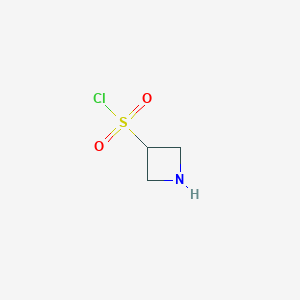


![[2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
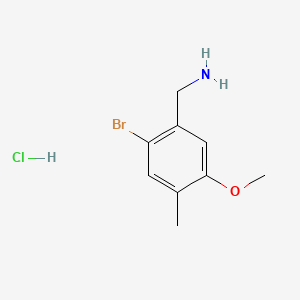
![2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15299481.png)
![Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B15299482.png)
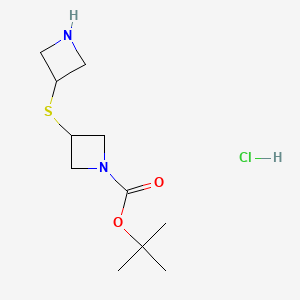
![rac-tert-butyl (5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepine-1-carboxylate](/img/structure/B15299485.png)


